molecular formula C6H3BrF3NO B1377903 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine CAS No. 1214383-87-5

3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine

Cat. No. B1377903
M. Wt: 241.99 g/mol
InChI Key: KJFWXIMKNYWQDD-UHFFFAOYSA-N
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Description

3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1214383-87-5 . It has a molecular weight of 242 .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular formula of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is C6H3BrF3NO . The InChI code is 1S/C6H3BrF3NO/c7-3-1-2-4 (12)11-5 (3)6 (8,9)10/h1-2H, (H,11,12) .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is 241.99 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 240.93501 g/mol and the Monoisotopic Mass is also 240.93501 g/mol . The Topological Polar Surface Area is 29.1 Ų .

Scientific Research Applications

Synthesis of Pyridine Derivatives

A modular synthesis approach for functionalized pyridines, including 3-bromo-substituted derivatives, utilizes Lewis-acid-mediated and microwave-assisted cycloadditions. This method demonstrates high efficiency and flexibility across various positions in the pyridine cores, leading to highly substituted pyridine derivatives. Further functionalization through palladium-catalyzed couplings, such as Suzuki or Sonogashira reactions, allows for the synthesis of tri- or tetrasubstituted pyridine derivatives, showcasing the compound's utility in creating complex organic structures (Linder et al., 2011).

Antimicrobial and DNA Interaction Studies

Derivatives of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine have been evaluated for their antimicrobial activities and interactions with DNA. Spectroscopic and density functional theory (DFT) studies on similar bromo-trifluoromethyl pyridine derivatives have revealed their potential in interacting with pBR322 plasmid DNA and demonstrating antimicrobial activities. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Vural & Kara, 2017).

Organic Electronic Materials

The structural and electronic properties of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine derivatives, particularly their capacity for forming stable crystalline structures and engaging in π-π interactions, have implications for their use in organic electronic materials. The careful design of such molecules can lead to novel materials for electronic applications, leveraging the inherent electronic properties of the pyridine moiety and the modulating effects of the bromo and trifluoromethyl groups (Rodi et al., 2013).

Corrosion Inhibition

The adsorption and inhibitory effect of pyridine derivatives, including those related to 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine, on metal corrosion in acidic media have been studied. These compounds exhibit high efficiency as corrosion inhibitors, with their performance closely linked to their molecular structure and adsorption capabilities on metal surfaces. Such insights are crucial for developing new corrosion inhibitors for industrial applications (Saady et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFWXIMKNYWQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858624
Record name 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine

CAS RN

1214383-87-5
Record name 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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